CP-601927

Descripción general

Descripción

CP-601932 es un fármaco de molécula pequeña que actúa como un agonista parcial de alta afinidad en los receptores nicotínicos de acetilcolina α3β4 y α4β2. Fue desarrollado inicialmente por Pfizer Inc. para posibles aplicaciones terapéuticas en trastornos del comportamiento . El compuesto ha mostrado ser prometedor en la disminución selectiva del consumo de etanol sin afectar el consumo de sacarosa .

Métodos De Preparación

La síntesis de CP-601932 implica la preparación de su enantiómero (1S, 5R) -CP-601927. El compuesto se sintetiza típicamente a través de una serie de reacciones químicas que incluyen la formación de la estructura central seguida de modificaciones del grupo funcional para lograr las propiedades farmacológicas deseadas .

Análisis De Reacciones Químicas

CP-601932 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar varios productos de oxidación.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en el compuesto.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Antidepressant Activity

Research has shown that CP-601927 exhibits antidepressant-like properties in animal models. In forced swim tests, it significantly reduced immobility time, indicating potential efficacy in treating depressive symptoms . Clinical trials have evaluated its effectiveness as an augmentation strategy for patients with MDD who do not respond adequately to standard treatments. However, results indicated that while this compound demonstrated some promise, it ultimately lacked sufficient efficacy as an adjuvant therapy .

Case Studies and Clinical Trials

- Phase 2 Clinical Trial : this compound was tested in a phase 2 clinical trial aimed at assessing its ability to augment existing antidepressant therapies. Although the compound showed initial promise in preclinical studies, the trial results indicated no significant advantage over placebo when used as an adjunct treatment .

- Toxicity Studies : A toxicity study conducted on juvenile rats evaluated the long-term effects of this compound on growth and CNS function. The study found transient reductions in body weight and decreased motor activity at higher doses but no significant effects on learning and memory or reproductive capacity . These findings are crucial for understanding the safety profile of this compound in potential therapeutic applications.

Mecanismo De Acción

CP-601932 ejerce sus efectos actuando como un agonista parcial en los receptores nicotínicos de acetilcolina α3β4 y α4β2. Se une a estos receptores y los activa, lo que lleva a la modulación de las vías de señalización neuronal. El mecanismo de acción del compuesto implica la activación y desensibilización de estos receptores, lo que contribuye a sus efectos farmacológicos . CP-601932 también compite con la nicotina por la unión al receptor, lo que puede atenuar los efectos reforzadores de la nicotina .

Comparación Con Compuestos Similares

CP-601932 está relacionado estructuralmente con otros agonistas del receptor nicotínico de acetilcolina como la vareniclina, la citisina y el ABT-418. En comparación con estos compuestos, CP-601932 tiene un perfil único de afinidad y selectividad del receptor. Tiene la misma alta afinidad de unión a los receptores α4β2 que la vareniclina, pero difiere en su selectividad para otros subtipos de receptores . Compuestos similares incluyen:

Vareniclina: Un agonista parcial en los receptores α4β2 utilizado para dejar de fumar.

Citisina: Un alcaloide de origen vegetal que actúa como un agonista parcial en los receptores nicotínicos.

ABT-418: Un compuesto sintético con actividad agonista parcial en los receptores nicotínicos.

La selectividad única del receptor de CP-601932 y su perfil farmacológico lo convierten en una valiosa herramienta para la investigación y las posibles aplicaciones terapéuticas.

Actividad Biológica

CP-601927 is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), primarily investigated for its potential in treating major depressive disorder and other central nervous system (CNS) conditions. This article reviews the biological activity of this compound, including its pharmacological profile, efficacy in preclinical studies, and findings from clinical trials.

Pharmacological Profile

This compound has been characterized as having high affinity for α4β2 nAChRs, with relatively low intrinsic activity compared to full agonists like nicotine. The compound's mechanism involves modulation of neurotransmitter release, particularly in the context of mood regulation and behavioral reinforcement.

Binding Affinities and Efficacy

Table 1 summarizes the binding affinities and intrinsic activities of this compound compared to other nicotinic compounds:

| Compound | Ki (nM) α4β2 | Ki (nM) α3β4 | Efficacy at α4β2 | Efficacy at α3β4 |

|---|---|---|---|---|

| This compound | 12 | 30 | Partial Agonist | Low |

| Nicotine | 1.5 | 2.0 | Full Agonist | Full |

| Varenicline | 3.0 | 50 | High | Moderate |

Behavioral Effects

In preclinical models, this compound has shown promise in various behavioral assays. For instance, studies utilizing the forced swim test (FST) indicated that this compound significantly reduced immobility time in treated animals, suggesting antidepressant-like effects. The results demonstrated a dose-dependent response:

- Doses Tested : 0.25 mg/kg, 0.75 mg/kg, 1 mg/kg, and 1.5 mg/kg

- Significant Reduction in Immobility : Observed across all doses compared to control groups (p < 0.0001) .

Additionally, in the novelty-suppressed feeding test, this compound increased the latency to feed, indicating an anxiolytic effect:

- Increased Time to First Feeding Episode : Significant at doses of 1.0 mg/kg and 1.5 mg/kg (p < 0.01) .

Toxicity Studies

A toxicity study conducted on juvenile rats assessed the long-term effects of this compound administration from postnatal days 7 to 70. Key findings included:

- Mortality : Two male rats died at the highest dose of 3 mg/kg.

- Weight Changes : Transient reductions in body weight were noted but recovered quickly.

- Behavioral Effects : No significant impact on learning, memory, or reproductive capacity was observed .

Clinical Trials

This compound was evaluated in clinical trials for its potential to augment antidepressant therapy in patients with major depressive disorder. However, it was ultimately discontinued due to lack of efficacy in Phase II studies . Despite this setback, the pharmacological characteristics of this compound continue to be a subject of interest for future research.

Case Studies

In one notable case study involving patients with treatment-resistant depression, this compound was administered as an adjunct therapy alongside standard antidepressants. While individual responses varied, some patients reported improvements in mood and cognitive function during the treatment period .

Propiedades

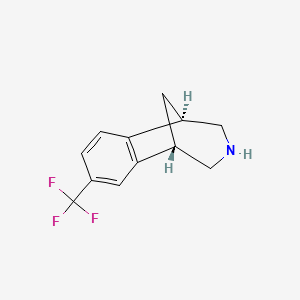

IUPAC Name |

(1R,8S)-4-(trifluoromethyl)-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3N/c13-12(14,15)9-1-2-10-7-3-8(6-16-5-7)11(10)4-9/h1-2,4,7-8,16H,3,5-6H2/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOBTWYQAWEZHH-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1C3=C2C=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CNC[C@H]1C3=C2C=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357425-68-4 | |

| Record name | CP-601932 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357425684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-601932 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EQZ26LUCA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.